Cas no 94856-39-0 (2-chloro-6,7-dimethylquinoline-3-carbaldehyde)

2-chloro-6,7-dimethylquinoline-3-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-chloro-6,7-dimethylquinoline-3-carbaldehyde
- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
- 2-chloro-6,7-dimethyl-3-quinolinecarboxaldehyde
- MRKMNOLGKUJUSJ-UHFFFAOYSA-N
- TQ0111
- AKOS000589549
- SMR000177327
- 2-Chloro-6,7-dimethyl-quinoline-3-carbaldehyde
- CHEMBL1447520
- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde, AldrichCPR
- SCHEMBL10689782
- HMS2417B13
- MFCD02227046
- 94856-39-0
- AG-690/40698033
- EN300-98292
- MLS000556646
- 3-Quinolinecarboxaldehyde, 2-chloro-6,7-dimethyl-
-
- MDL: MFCD02227046
- Renchi: InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3
- Clave inchi: MRKMNOLGKUJUSJ-UHFFFAOYSA-N
- Sonrisas: CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O
Atributos calculados
- Calidad precisa: 219.04500
- Masa isotópica única: 219.0450916g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 1
- Complejidad: 246
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.3
- Superficie del Polo topológico: 30Ų
Propiedades experimentales
- PSA: 29.96000
- Logp: 3.31750
2-chloro-6,7-dimethylquinoline-3-carbaldehyde Información de Seguridad
2-chloro-6,7-dimethylquinoline-3-carbaldehyde Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-6,7-dimethylquinoline-3-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90232-1G |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde |
94856-39-0 | 95% | 1g |
¥ 1,280.00 | 2023-04-12 | |
abcr | AB213163-5 g |
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde |
94856-39-0 | 5g |
€618.70 | 2022-06-11 | ||
OTAVAchemicals | 4787744-250MG |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde |
94856-39-0 | 95% | 250MG |
$91 | 2023-07-04 | |
TRC | C598350-2.5mg |
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde |
94856-39-0 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C598350-5mg |
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde |
94856-39-0 | 5mg |
$ 65.00 | 2022-06-06 | ||
Apollo Scientific | OR307915-5g |
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde |
94856-39-0 | 5g |
£418.00 | 2023-09-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000123-1G |
2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde |
94856-39-0 | 1g |
¥2797.55 | 2023-11-11 | ||
Enamine | EN300-98292-0.05g |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde |
94856-39-0 | 95.0% | 0.05g |
$30.0 | 2025-02-21 | |
Enamine | EN300-98292-0.1g |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde |
94856-39-0 | 95.0% | 0.1g |
$45.0 | 2025-02-21 | |
Enamine | EN300-98292-5.0g |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde |
94856-39-0 | 95.0% | 5.0g |
$365.0 | 2025-02-21 |
2-chloro-6,7-dimethylquinoline-3-carbaldehyde Literatura relevante
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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